molecular formula C16H18O2Si B3416843 (-)-Benzylmethylphenylsilylacetic Acid CAS No. 95349-35-2

(-)-Benzylmethylphenylsilylacetic Acid

Cat. No.: B3416843
CAS No.: 95349-35-2
M. Wt: 270.40 g/mol
InChI Key: JIPQZCPYHVQEIZ-UHFFFAOYSA-N
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Description

(-)-Benzylmethylphenylsilylacetic Acid: is an organosilicon compound that has garnered interest in various fields of chemistry and industry due to its unique structural properties. This compound features a silicon atom bonded to a benzyl group, a methyl group, and a phenyl group, along with an acetic acid moiety. The presence of the silicon atom imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Benzylmethylphenylsilylacetic Acid typically involves the reaction of benzylmethylphenylsilane with acetic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (-)-Benzylmethylphenylsilylacetic Acid undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The benzyl, methyl, or phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted benzylmethylphenylsilylacetic acid derivatives.

Scientific Research Applications

Chemistry: (-)-Benzylmethylphenylsilylacetic Acid is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology: In biological research, this compound is studied for its potential role in drug delivery systems. The silicon atom’s ability to form stable bonds with organic molecules makes it a candidate for designing biocompatible materials.

Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound. Its structural properties may allow for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its ability to enhance the thermal and mechanical properties of materials makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (-)-Benzylmethylphenylsilylacetic Acid involves its interaction with molecular targets through the silicon atom. The silicon atom can form stable bonds with various organic and inorganic molecules, facilitating the formation of complex structures. These interactions can influence the compound’s reactivity and stability, making it useful in various applications. The pathways involved in its mechanism of action include the formation of siloxane bonds and the stabilization of reactive intermediates.

Comparison with Similar Compounds

  • Benzylmethylsilane
  • Phenylmethylsilane
  • Benzylphenylsilane

Comparison: (-)-Benzylmethylphenylsilylacetic Acid is unique due to the presence of the acetic acid moiety, which imparts additional reactivity and functionality compared to similar compounds. The combination of benzyl, methyl, and phenyl groups with the silicon atom provides a versatile framework for various chemical reactions and applications. This uniqueness makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(benzyl-methyl-phenylsilyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2Si/c1-19(13-16(17)18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPQZCPYHVQEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216149
Record name Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95349-35-2, 95373-54-9
Record name Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95349-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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